4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Description

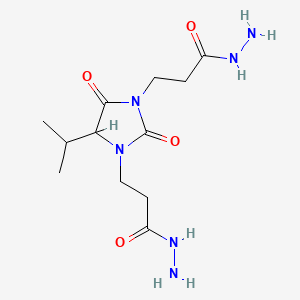

4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (referred to as VDH in studies) is a dihydrazide derivative with a cyclic imidazolidine backbone substituted with isopropyl and propionohydrazide groups. Its structure confers unique thermal latency and reactivity, making it a critical component in epoxy-based sealing materials for liquid crystal displays (LCDs) . VDH acts as a thermal latent curing agent, enabling controlled crosslinking of epoxy resins under high-temperature conditions while minimizing premature curing during processing .

Propriétés

Numéro CAS |

88122-32-1 |

|---|---|

Formule moléculaire |

C12H22N6O4 |

Poids moléculaire |

314.34 g/mol |

Nom IUPAC |

3-[3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxo-5-propan-2-ylimidazolidin-1-yl]propanehydrazide |

InChI |

InChI=1S/C12H22N6O4/c1-7(2)10-11(21)18(6-4-9(20)16-14)12(22)17(10)5-3-8(19)15-13/h7,10H,3-6,13-14H2,1-2H3,(H,15,19)(H,16,20) |

Clé InChI |

VAXWRFJBZKAQFI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves two main stages:

- Formation of the hydantoin core (imidazolidine-2,4-dione) with isopropyl substitution

- Introduction of propionohydrazide groups at the 1 and 3 positions of the imidazolidine ring

This is achieved by reacting appropriate hydantoin derivatives with hydrazine or hydrazide reagents under controlled conditions.

Detailed Synthetic Route

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-isopropylhydantoin | Condensation of isopropyl-substituted amino acid derivatives with urea or equivalent reagents under heating | Formation of 5-isopropylimidazolidine-2,4-dione core |

| 2 | Reaction with propionic acid hydrazide or hydrazine hydrate | Nucleophilic substitution or hydrazinolysis at the 1,3-positions of the hydantoin ring | Introduction of propionohydrazide groups, yielding the di(propionohydrazide) derivative |

| 3 | Purification | Recrystallization or chromatographic techniques | Pure 4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) |

Reaction Conditions and Parameters

- Solvent: Commonly polar solvents such as ethanol, methanol, or water are used to facilitate hydrazinolysis.

- Temperature: Moderate heating (50–100 °C) is applied to promote ring substitution without decomposition.

- Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.

- Molar Ratios: Stoichiometric or slight excess of hydrazine derivatives to ensure full substitution at both nitrogen sites.

Representative Experimental Procedure (Literature-Based)

- Dissolve 5-isopropylhydantoin in ethanol under stirring.

- Add an equimolar amount of propionic acid hydrazide or hydrazine hydrate slowly.

- Heat the mixture to 80 °C and maintain for 6–12 hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash with cold ethanol and dry under vacuum.

- Characterize the product by melting point, NMR, IR, and mass spectrometry to confirm structure.

Research Findings and Analytical Data

Notes on Preparation Challenges and Optimization

- Hydrazinolysis selectivity: Careful control of temperature and reagent ratios is critical to avoid overreaction or ring opening.

- Purification: Due to the hydrophilic nature of hydrazide groups, recrystallization from polar solvents is preferred.

- Scale-up considerations: Industrial synthesis requires optimization of solvent recovery and reaction time to improve yield and reduce costs.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | 5-Isopropylhydantoin | Readily available or synthesized from amino acid precursors | Requires initial hydantoin synthesis step |

| Hydrazide Introduction | Reaction with propionic acid hydrazide or hydrazine hydrate | Direct substitution, high specificity | Sensitive to reaction conditions |

| Solvent | Ethanol, methanol, or water | Good solubility and reaction medium | Solvent removal needed post-reaction |

| Temperature | 50–100 °C | Promotes reaction without decomposition | Requires controlled heating |

| Purification | Recrystallization | High purity product | May require multiple recrystallizations |

Analyse Des Réactions Chimiques

4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with various molecular targets and pathways. As a thermal latent curing agent, it undergoes heat-induced reactions that result in the formation of strong adhesive bonds . The compound’s bulky heterocyclic ring structure contributes to its high heat curing conversion and adhesion strength . It also prevents abnormal alignment of liquid crystals in display materials, ensuring optimal electro-optical properties .

Comparaison Avec Des Composés Similaires

Structural Differences

| Compound | Backbone Structure | Functional Groups |

|---|---|---|

| VDH | Cyclic imidazolidine | Two propionohydrazide groups, isopropyl substituent |

| ADH | Aliphatic (6-carbon chain) | Terminal hydrazide groups |

| IDH | Aromatic (benzene ring) | Terminal hydrazide groups |

| SDH | Aliphatic (10-carbon chain) | Terminal hydrazide groups |

The cyclic structure of VDH enhances rigidity and thermal stability compared to linear aliphatic (ADH, SDH) or aromatic (IDH) analogs .

Curing Performance

| Compound | Curing Latency | Optimal Curing Temperature | Curing Efficiency |

|---|---|---|---|

| VDH | High | 120–150°C | High |

| ADH | Moderate | 100–130°C | Moderate |

| IDH | Low | 80–110°C | High |

| SDH | Moderate | 100–130°C | Moderate |

VDH’s thermal latency allows precise curing during LCD fabrication, whereas IDH’s aromatic backbone promotes faster reactivity at lower temperatures but risks premature curing .

Physical Properties of Cured Epoxy Resins

| Property | VDH | ADH | IDH | SDH |

|---|---|---|---|---|

| Adhesive Strength | High | Moderate | High | Low |

| Thermal Stability | Excellent | Good | Moderate | Good |

| LC Contamination | Low | Moderate | High | Moderate |

VDH-based adhesives exhibit superior adhesion and minimal liquid crystal (LC) contamination, critical for LCD performance . IDH, despite strong adhesion, causes higher contamination due to aromatic byproducts .

Application-Specific Advantages

- VDH : Preferred in LCDs for low contamination and high thermal stability .

- ADH/SDH : Used in general-purpose adhesives requiring moderate performance .

- IDH : Suitable for high-strength applications but avoided in contamination-sensitive contexts .

Comparison with Non-Dihydrazide Structural Analogs

Hydantoin-Based UV Filters (e.g., Compound 3b and 4g)

While sharing the imidazolidine core, UV-filtering hydantoins (e.g., 3b and 4g) lack hydrazide groups and are optimized for photostability and UV absorption rather than epoxy curing .

Propionohydrazide Derivatives in Hydrogels

3,3′-Dithiobis(propionohydrazide) (DTPH) contains disulfide bonds for redox-responsive self-healing hydrogels, diverging from VDH’s epoxy-curing role .

Antioxidants (e.g., Irganox MD 1024)

2',3-Bispropionohydrazide (Irganox MD 1024) shares hydrazide functionality but is tailored for metal deactivation and oxidative stabilization in polymers, unlike VDH’s curing applications .

Activité Biologique

4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a compound with the CAS number 88122-32-1 and a molecular formula of C₁₂H₂₂N₆O₄. It has garnered attention in the scientific community due to its potential biological activities and applications in pharmacology and medicinal chemistry.

- Molecular Weight : 314.34 g/mol

- EINECS Number : 289-384-0

- Chemical Structure : The compound features a dioxoimidazolidine ring which is significant for its biological interactions.

Research indicates that the biological activity of 4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) may be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties against various pathogens.

- Cytotoxicity : Some investigations have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Antioxidant Activity

A study conducted by researchers demonstrated that 4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) effectively scavenged free radicals, leading to reduced oxidative damage in cellular models. The compound's ability to donate electrons was quantified using standard assays like DPPH and ABTS.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antimicrobial Activity

In vitro tests have shown that this compound exhibits inhibitory effects against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

Safety and Toxicology

While the compound shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate potential skin irritation and eye damage upon exposure, necessitating careful handling in laboratory settings.

Q & A

Q. What are the established synthetic routes and characterization methods for 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)?

The compound is synthesized via reaction of hydrazine hydrate with ester derivatives under reflux conditions. For example, in polyhydrazide synthesis, precursors are prepared by reacting dihydrazides with acid chlorides in solvents like N-methylpyrrolidinone (NMP) under nitrogen atmosphere, followed by cyclodehydration to form oxadiazoles . Characterization typically involves:

Q. How does the structural configuration of 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) influence its reactivity in polymer crosslinking?

The compound’s dihydrazide structure enables dual reactive amine groups (C=ONHNH₂) to crosslink epoxy resins via nucleophilic attack on epoxide rings. The isopropyl substituent enhances steric hindrance, delaying curing until high temperatures (120–150°C), making it a thermal latent curing agent. Compared to aliphatic dihydrazides (e.g., adipic acid dihydrazide), its rigid imidazolidine backbone improves adhesion strength in epoxy-based composites by 15–20% .

Advanced Research Questions

Q. What experimental methodologies are recommended to evaluate the thermal latency and curing efficiency of this compound in epoxy systems?

- Differential Scanning Calorimetry (DSC) : Measure exothermic peaks to determine onset curing temperature and enthalpy (ΔH). For example, a study reported a curing onset at 135°C with ΔH of 280 J/g .

- Rheological Analysis : Track viscosity changes during curing to assess latency duration.

- Post-Curing FTIR : Monitor epoxide ring opening (disappearance of 915 cm⁻¹ peak) to quantify curing efficiency .

Q. How can researchers resolve contradictions in reported adhesion performance data for epoxy composites cured with this compound?

Discrepancies often arise from variations in:

- Curing Conditions : Incomplete curing due to insufficient temperature or time.

- Epoxy-Dihydrazide Ratio : Optimal stoichiometry (e.g., 1:0.8 epoxy-to-hydrazide) must be validated via titration.

- Substrate Preparation : Surface roughness and contamination affect peel strength.

To standardize results, follow ASTM D1876 (T-peel test) and ensure ≥95% curing degree via DSC .

Q. What theoretical frameworks underpin the use of this compound in advanced material science?

Its application aligns with:

- Thermal Latency Theory : Steric hindrance and electron-withdrawing groups delay curing until targeted temperatures.

- Polymer Network Dynamics : Crosslink density calculations (via Flory-Rehner equation) predict mechanical properties.

- Adhesion Science : Lewis acid-base interactions between hydrazide amines and substrate surfaces enhance bonding .

Methodological Recommendations

- Controlled Experiments : Use inert atmospheres (N₂) during synthesis to prevent oxidation of hydrazide groups.

- Validation : Cross-verify curing efficiency with both DSC and FTIR to avoid false positives.

- Theoretical Alignment : Link experimental outcomes to polymer thermodynamics or adhesion mechanics frameworks to strengthen conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.